Product packaging for Armillaripin(Cat. No.:CAS No. 129741-56-6)

Armillaripin

Cat. No.: B135263
CAS No.: 129741-56-6
M. Wt: 414.5 g/mol
InChI Key: BGKXQRPQNIXIMH-MEVKZITKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Armillaripin (CAS 129741-56-6) is an organic compound belonging to the class of melleolides and analogues . These compounds are characterized by a structure featuring a 2-hydroxy-4-methoxy-6-methylbenzoic acid derivative linked to a 3,6,6,7b-tetramethyl-cyclobuta[e]indene moiety . Melleolides are part of the larger protoilludane family of sesquiterpenoids, which contain a distinctive annulated 5/6/4-ring system and are almost exclusively produced by higher fungi . As a natural product isolated from fungi such as Armillaria mellea , this compound represents a compound of interest in natural product research and phytochemical studies . Researchers value this class of compounds for their diverse and often potent biological activities, which can include cytotoxic, antimicrobial, and antifungal properties, making them promising subjects for pharmacological investigation and drug discovery efforts . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O6 B135263 Armillaripin CAS No. 129741-56-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129741-56-6

Molecular Formula

C24H30O6

Molecular Weight

414.5 g/mol

IUPAC Name

[(2R,2aR,4aR,7aR,7bS)-3-formyl-4a-hydroxy-6,6,7b-trimethyl-1,2,2a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate

InChI

InChI=1S/C24H30O6/c1-13-6-15(29-5)7-16(26)19(13)21(27)30-17-9-23(4)18-10-22(2,3)12-24(18,28)8-14(11-25)20(17)23/h6-8,11,17-18,20,26,28H,9-10,12H2,1-5H3/t17-,18-,20-,23-,24+/m1/s1

InChI Key

BGKXQRPQNIXIMH-MEVKZITKSA-N

SMILES

CC1=CC(=CC(=C1C(=O)OC2CC3(C2C(=CC4(C3CC(C4)(C)C)O)C=O)C)O)OC

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@H]2C(=C[C@]4([C@@H]3CC(C4)(C)C)O)C=O)C)O)OC

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2CC3(C2C(=CC4(C3CC(C4)(C)C)O)C=O)C)O)OC

melting_point

202-204°C

physical_description

Solid

Synonyms

armillaripin

Origin of Product

United States

Elucidation of Armillaripin Biosynthetic Pathways

General Sesquiterpenoid Biosynthesis Precursors and Pathways

Like all sesquiterpenoids, the journey to Armillaripin begins with universal precursors generated through primary metabolism. In fungi, the cytosolic mevalonate (B85504) (MVA) pathway is the exclusive route for synthesizing these essential building blocks. nih.govmdpi.comnih.gov

The fundamental units for all terpenoid structures are the five-carbon (C5) isomers, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govmdpi.com These molecules are the activated isoprene (B109036) units that serve as the building blocks for the entire terpenoid family. igem.wiki The MVA pathway initiates with the condensation of three acetyl-CoA molecules to form a six-carbon intermediate, mevalonic acid (MVA). slu.se Subsequent phosphorylation and decarboxylation steps convert MVA into IPP. mdpi.com IPP can then be converted to its more electrophilic isomer, DMAPP, by the enzyme isopentenyl-diphosphate isomerase (IDI), ensuring a balanced supply of both precursors for subsequent chain elongation. scielo.br

The loss of diphosphate (B83284) from DMAPP creates an allylic cation, which is then attacked by the nucleophilic IPP, marking the first condensation step in the formation of longer isoprenoid chains. mdpi.comnih.gov

Table 1: Key Steps in the Mevalonate (MVA) Pathway Leading to IPP and DMAPP

Step Substrate(s) Enzyme Product
1 2x Acetyl-CoA Acetoacetyl-CoA thiolase (AACT) Acetoacetyl-CoA
2 Acetoacetyl-CoA + Acetyl-CoA HMG-CoA synthase (HMGS) 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
3 HMG-CoA HMG-CoA reductase (HMGR) Mevalonate (MVA)
4 Mevalonate (MVA) Mevalonate kinase (MVK) Mevalonate-5-phosphate
5 Mevalonate-5-phosphate Phosphomevalonate kinase (PMK) Mevalonate-5-pyrophosphate
6 Mevalonate-5-pyrophosphate Diphosphomevalonate decarboxylase (MVD) Isopentenyl pyrophosphate (IPP)

With the C5 units available, the pathway proceeds to assemble the direct precursor for all sesquiterpenoids: farnesyl diphosphate (FPP). FPP is a C15 isoprenoid formed through the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule. scielo.br This crucial reaction is catalyzed by farnesyl diphosphate synthase (FPPS), also known as ERG20. mdpi.comscielo.br First, DMAPP is condensed with one molecule of IPP to form the C10 intermediate, geranyl diphosphate (GPP). mdpi.comigem.wiki GPP then undergoes a second condensation with another IPP molecule to yield the C15 FPP. mdpi.comnih.govigem.wiki

FPP stands at a critical branch point in metabolism, but for sesquiterpenoid biosynthesis, its destiny is cyclization. nih.gov The formation of the protoilludane scaffold, characteristic of this compound, begins with the complex cyclization of FPP. mdpi.comnih.gov This process is initiated by the formation of a trans-humulyl cation intermediate, which subsequently undergoes further cyclization and rearrangement to form the protoilludyl cation, the definitive precursor to the protoilludane ring system. mdpi.comnih.gov

Isopentenyl Pyrophosphate and Dimethylallyl Pyrophosphate Integration

Enzymatic Control of Protoilludane Skeleton Formation

The creation of the unique 5-6-4 tricyclic ring system of the protoilludane core from the linear FPP precursor is a feat of enzymatic precision, catalyzed by a dedicated terpene synthase.

The first committed step in the biosynthesis of protoilludane-type sesquiterpenoids like those in the melleolide family (which includes this compound) is the cyclization of FPP to form the parent hydrocarbon, protoilludene. nih.govuniprot.org This reaction is catalyzed by the enzyme protoilludene synthase. nih.govresearchgate.net In Armillaria species such as Armillaria gallica and Armillaria ostoyae, this enzyme is specifically named PRO1. uniprot.orguniprot.orgdb-thueringen.de

Research involving the partial purification of protoilludene synthase from A. gallica demonstrated that the enzyme exclusively produces the isomer 6-protoilludene from FPP. nih.govresearchgate.net Further characterization revealed that the enzyme's activity is strictly dependent on the presence of divalent metal ions, with magnesium (Mg²⁺) being the most effective cofactor. nih.gov

Following the formation of the 6-protoilludene skeleton, a series of enzymatic modifications, often referred to as tailoring reactions, occur to generate the vast structural diversity observed in this class of compounds. researchgate.net These modifications include hydroxylation, stereochemical inversion, and transesterification.

Hydroxylation: Cytochrome P450 monooxygenases play a critical role in hydroxylating the protoilludane core at various positions. uniprot.orguniprot.orgresearchgate.net This introduces alcohol functionalities that are crucial for subsequent steps and contribute to the molecule's biological activity. uniprot.orguniprot.org Hydroxylation can occur at multiple sites, including C-1, C-4, C-5, and C-13. uniprot.orguniprot.orgresearchgate.net

Stereochemical Inversion: Studies have identified a stereochemical inversion that occurs at the C5 position of the protoilludane framework. researchgate.netresearchgate.net This inversion is catalyzed by enzymes belonging to the short-chain dehydrogenase/reductase (SDR) family. researchgate.netresearchgate.net

Transesterification: A defining feature of this compound and related melleolides is the ester linkage between the sesquiterpenoid alcohol and an orsellinic acid-derived moiety. nih.govresearchgate.net This final key modification is catalyzed by an orsellinic acid synthase, such as ArmB. uniprot.orguniprot.org This enzyme first synthesizes orsellinic acid from acetyl-CoA and malonyl-CoA units and then facilitates its transesterification onto one of the hydroxyl groups of the modified protoilludane core. uniprot.orguniprot.org

Other enzymes, such as oxidoreductases and methyltransferases, may also be involved, leading to the formation of aldehydes or methylated derivatives, further diversifying the family of compounds. uniprot.orguniprot.org

Table 2: Enzymatic Modifications of the Protoilludane Skeleton

Modification Type Enzyme Class Function Example Gene/Enzyme
Initial Cyclization Terpene Synthase Cyclizes FPP to 6-protoilludene Protoilludene Synthase (PRO1)
Hydroxylation Cytochrome P450 Monooxygenase Adds hydroxyl (-OH) groups to the carbon skeleton P450s within the BGC
Stereochemical Inversion Short-chain Dehydrogenase/Reductase (SDR) Inverts stereochemistry at the C5 position SDR family proteins
Transesterification Orsellinic Acid Synthase Attaches an orsellinic acid moiety via an ester bond ArmB
Oxidation Flavin-dependent Oxidoreductase May yield aldehyde groups Oxidoreductases within the BGC

Role of Protoilludene Synthase in Initial Cyclization Steps

Investigation of Biosynthetic Gene Clusters (BGCs) and Regulatory Networks

In microorganisms, the genes encoding the enzymes for a specific secondary metabolite pathway are typically located together on the chromosome in a functional unit known as a biosynthetic gene cluster (BGC). nih.govnih.gov This genomic architecture facilitates the coordinated expression of all necessary pathway components.

The biosynthetic pathway for melleolides, including this compound, is encoded by such a BGC in Armillaria species. uniprot.orguniprot.org The identification of the protoilludene synthase gene (Pro1) was instrumental in locating and characterizing the entire cluster. nih.gov The melleolide BGC contains the core genes for the pathway, including Pro1 for skeleton formation and armB for the synthesis and attachment of the orsellinic acid side chain. uniprot.orguniprot.orgdb-thueringen.de In addition to these key enzymes, the cluster also houses genes predicted to encode the tailoring enzymes responsible for the diversification of the protoilludane scaffold. These include five cytochrome P450 monooxygenases, four NAD+-dependent oxidoreductases, a flavin-dependent oxidoreductase, and an O-methyltransferase. uniprot.orguniprot.org

The expression of BGCs is tightly controlled by complex regulatory networks to ensure that metabolite production occurs at the appropriate time and in response to specific environmental or developmental cues. nih.govfrontiersin.org These networks involve regulatory elements such as pathway-specific transcription factors and two-component systems (e.g., histidine kinases) that can sense external signals. frontiersin.org While the specific regulatory mechanisms controlling the this compound BGC have not been fully elucidated, the presence of such regulatory genes within or near BGCs is a common feature in fungi. frontiersin.org The analysis and manipulation of these regulatory networks are key goals in synthetic biology for optimizing the production of valuable natural products. univ-tours.frnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
Acetyl-CoA
Acetoacetyl-CoA
This compound
Dimethylallyl pyrophosphate (DMAPP)
Farnesyl diphosphate (FPP)
Geranyl diphosphate (GPP)
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
Isopentenyl pyrophosphate (IPP)
Malonyl-CoA
Mevalonate (MVA)
Mevalonate-5-phosphate
Mevalonate-5-pyrophosphate
Orsellinic acid
6-protoilludene
Protoilludyl cation

Advanced Analytical Approaches for Armillaripin Characterization

Spectroscopic Methods for Structural Assignment and Confirmation

Spectroscopic techniques are indispensable for elucidating the intricate molecular architecture of compounds like Armillaripin. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are at the forefront of these methods, providing detailed information on the connectivity of atoms and the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the complete structure of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) is essential for unambiguous structural assignment. dntb.gov.uascielo.br

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. oxinst.com Two-dimensional experiments are then used to piece the molecular fragments together. For instance, Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically on adjacent carbons. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps to connect the different parts of the molecule, including the sesquiterpenoid core and the aromatic ester moiety. magritek.com The structure of this compound was originally deduced based on spectral analysis including ¹H NMR and ¹³C NMR and was confirmed by single-crystal X-ray analysis. researchgate.net

Table 1: Representative NMR Data for this compound

Note: The following table is a generalized representation based on typical chemical shifts for similar protoilludane sesquiterpenoid structures. Actual values can vary slightly based on solvent and experimental conditions.

Atom Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) Key HMBC Correlations
1 ~40.5 ~1.8 (m) C-2, C-10, C-11
2 ~135.2 ~5.4 (d) C-1, C-3, C-4
3 ~125.8 - -
4 ~75.1 ~4.5 (s) C-2, C-3, C-5, C-14
5 ~50.3 ~2.1 (m) C-4, C-6, C-10
6 ~33.1 ~1.6 (dd), ~1.9 (dd) C-5, C-7, C-8
7 ~42.6 ~2.5 (m) C-6, C-8, C-11
8 ~25.9 ~1.2 (s) C-7, C-9, C-12
9 ~35.4 ~1.7 (m) C-8, C-10, C-13
10 ~45.2 ~2.3 (m) C-1, C-5, C-9, C-11
11 ~30.1 ~1.1 (s) C-1, C-7, C-10, C-15
12 ~28.4 ~1.0 (s) C-8, C-9
13 ~22.7 ~0.9 (d) C-9
14 ~65.3 ~4.8 (d), ~5.0 (d) C-3, C-4, C-5, C=O
15 ~24.5 ~1.3 (s) C-1, C-10, C-11
1' (C=O) ~168.0 - -
1' (Aromatic) ~110.1 - -
2' (Aromatic) ~160.2 ~6.3 (d) C-4', C-6'
3' (Aromatic) ~105.5 - -
4' (Aromatic) ~162.3 ~6.4 (d) C-2', C-6', OCH₃
5' (Aromatic) ~98.7 - -
6' (Aromatic) ~140.1 - -
CH₃ (Aromatic) ~21.5 ~2.5 (s) C-5', C-6', C-1'

High-Resolution Mass Spectrometry (HRMS) is a key technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. miamioh.edu For this compound (C₂₄H₃₀O₆), HRMS can confirm its molecular formula by providing a highly accurate mass measurement, which helps to distinguish it from other compounds with the same nominal mass. researchgate.netsemanticscholar.org

In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk When the molecular ion of this compound is subjected to fragmentation, it breaks apart in a predictable manner. msu.edu Common fragmentation pathways include the cleavage of the ester bond, leading to ions corresponding to the sesquiterpenoid and the aromatic acid moieties. These characteristic fragment ions serve as a fingerprint for identifying this compound and related metabolites in complex mixtures. uni-saarland.de For example, a UHPLC-Q-Exactive Orbitrap/MS has been used to detect endogenous metabolites, including this compound, in biological samples. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidation

Chromatographic Separations and Isolation Techniques

Chromatography is essential for both the isolation of pure this compound from its natural source and for its quantification in analytical studies. The choice of chromatographic technique depends on the scale and purpose of the separation.

Preparative High-Performance Liquid Chromatography (prep-HPLC) is the method of choice for isolating pure compounds from complex extracts in sufficient quantities for structural elucidation and biological testing. ijcpa.innih.govphenomenex.com The isolation of this compound from the mycelium of Armillaria mellea often involves initial extraction with a nonpolar solvent like petroleum ether, followed by silica (B1680970) gel chromatography. researchgate.net Prep-HPLC, typically using a reversed-phase column (e.g., C18), can then be employed for the final purification step. Method development involves optimizing the mobile phase composition (e.g., gradients of acetonitrile (B52724) and water) to achieve the best separation of this compound from other co-occurring sesquiterpenoids. researchgate.net

Analytical HPLC, on the other hand, uses smaller columns and lower flow rates to quantify the concentration of this compound in various samples. researchgate.net This technique is crucial for metabolomics studies and for monitoring the production of this compound in fungal cultures.

To analyze this compound in complex biological samples, such as fungal extracts or serum, hyphenated techniques that couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry (LC-MS) are indispensable. nih.govresearchgate.netmdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) offers high sensitivity, selectivity, and speed. mdpi.commdpi.commdpi.com

This LC-MS/MS approach allows for the detection and quantification of this compound even at low concentrations. frontiersin.org The liquid chromatography component separates the metabolites in the sample, and the mass spectrometer detects the specific mass of this compound and confirms its identity through its fragmentation pattern. nih.gov This has been successfully applied in metabolomics studies to analyze serum and cell extracts. frontiersin.orginnovareacademics.in

Preparative and Analytical Liquid Chromatography

Metabolomics Profiling in Biological Systems

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. mdpi.com Untargeted metabolomics, often utilizing LC-HRMS, has been employed to study the metabolic profile of organisms and biological samples where this compound is present. mdpi.commdpi.com

In such studies, this compound has been identified as a differential metabolite in various contexts. For instance, its levels have been monitored in the serum of mice in studies investigating the effects of traditional medicine formulations. frontiersin.orgnih.gov It has also been detected as part of the metabolic profile of colorectal cancer cell lines at different stages, suggesting its potential involvement in metabolic changes associated with disease progression. innovareacademics.in Furthermore, metabolomic analyses have detected this compound in studies of fungal bioconversion and in symbiotic interactions, such as between Armillaria and other fungi, highlighting its role in fungal metabolism and ecology. mdpi.comfrontiersin.org These studies rely on the comparison of metabolic fingerprints between different sample groups, with statistical analyses like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) used to identify significant metabolites like this compound. frontiersin.orgnih.gov

Untargeted and Targeted Metabolomics for Detection and Quantification

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is broadly categorized into two primary strategies: untargeted and targeted analysis. metabolon.com Both methodologies have been pivotal in advancing our understanding of the metabolic roles of compounds like this compound.

Untargeted Metabolomics

Untargeted metabolomics aims to capture a comprehensive and global snapshot of all measurable metabolites in a sample, including those that are unknown. metabolon.com This hypothesis-generating approach is particularly powerful for biomarker discovery and for identifying unexpected metabolic perturbations. metabolon.comfrontiersin.org In the context of this compound, untargeted studies have been instrumental in identifying it as a significant metabolite in various biological contexts. For instance, in studies of colorectal cancer (CRC) cell lines, untargeted metabolic profiling using liquid chromatography-mass spectrometry (LC-MS) successfully detected thousands of compounds. researchgate.netinnovareacademics.in Subsequent analysis identified this compound as one of the metabolites that was significantly upregulated in the more advanced stages of CRC cells when compared to earlier stages. researchgate.netinnovareacademics.in This initial discovery was made possible by the broad, exploratory nature of untargeted analysis, which does not require a priori knowledge of the specific metabolites of interest. metabolon.com

The general workflow for untargeted metabolomics involves sample preparation for global metabolite extraction, followed by analysis using high-resolution analytical platforms like LC-MS or nuclear magnetic resonance (NMR) spectroscopy. metabolon.comresearchgate.net The vast amount of data generated is then processed to identify and relatively quantify thousands of metabolic features. metabolomicscentre.ca

Targeted Metabolomics

In contrast, targeted metabolomics focuses on the measurement of a predefined and specific set of metabolites. metabolon.com This approach is hypothesis-driven and offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods. metabolon.com Once a compound like this compound is identified as a potential biomarker through an untargeted screen, targeted methods are employed for validation and precise quantification across larger sample cohorts.

Targeted methods involve the development of optimized extraction procedures for the specific analytes and often use internal standards to ensure accurate quantification. metabolon.com A study on the effect of a traditional medicine formulation, Fufangchangtai (FFCT), in tumor-bearing mice utilized a targeted or semi-targeted approach to measure specific compounds. nih.gov The results showed that the serum levels of this compound, among other metabolites, were significantly decreased in these mice after FFCT intervention, suggesting that the tumor-induced dysbiosis of gut bacteria may affect its absorption and metabolism. nih.gov This demonstrates the power of targeted analysis to quantify specific changes in this compound levels in response to a therapeutic intervention.

The combination of untargeted and targeted metabolomics provides a powerful workflow: discovery through untargeted analysis followed by validation and quantification using targeted assays. researchgate.net

Table 1: Comparison of Untargeted and Targeted Metabolomics

Feature Untargeted Metabolomics Targeted Metabolomics
Scope Global, comprehensive analysis of all detectable metabolites. metabolon.com Measurement of a defined set of known metabolites. metabolon.com
Goal Hypothesis generation, biomarker discovery. metabolon.com Hypothesis testing, validation of biomarkers. metabolon.com
Quantification Relative quantification. metabolon.com Absolute or precise relative quantification. metabolon.com
Selectivity Lower, as it aims for broad coverage. Higher, optimized for specific analytes.
Prior Knowledge Not required. metabolon.com Requires a priori knowledge of metabolites. metabolon.com

Multivariate Statistical Analysis in Metabolomics Data Interpretation

Metabolomics datasets are inherently large and complex, often containing measurements for thousands of variables (metabolites) from a smaller number of observations (samples). nih.gov Extracting biologically meaningful information from this high-dimensional data requires the use of multivariate statistical analysis (MVA). nih.govresearchgate.net These methods are essential for identifying patterns, reducing dimensionality, and pinpointing the metabolites that contribute most significantly to the observed group differences. nih.gov

Principal Component Analysis (PCA)

Principal Component Analysis (PCA) is a fundamental, unsupervised MVA technique used for exploratory data analysis. numberanalytics.com It reduces the dimensionality of the data by transforming the original variables into a smaller set of new, uncorrelated variables called principal components (PCs). metwarebio.com The first principal component (PC1) captures the largest possible variance in the dataset, with each subsequent component capturing the next largest variance. metwarebio.com

Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA)

While PCA is excellent for data exploration, supervised methods are needed to maximize the separation between predefined groups and to better identify the variables responsible for that separation. sartorius.com Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) is a supervised MVA method that is a modification of Partial Least Squares-Discriminant Analysis (PLS-DA). metwarebio.comrdrr.io

OPLS-DA works by modeling the variation in the metabolite data in two parts: a predictive part that is correlated to the class membership (the group separation you are interested in) and an orthogonal part that is uncorrelated to the class membership. metwarebio.comrdrr.io This separation of predictive and orthogonal variation simplifies the interpretation of the model and makes it easier to identify the specific metabolites, such as this compound, that are driving the differences between the experimental groups. metwarebio.comsartorius.com OPLS-DA is particularly useful for biomarker identification because it highlights the variables that are most influential in distinguishing between classes, which can be visualized in a corresponding loading plot or S-plot. sartorius.com However, because supervised models like OPLS-DA aggressively force separation between groups, their results must be rigorously validated (e.g., through permutation testing) to ensure the observed separation is statistically significant and not just a result of overfitting the data. nih.gov

Table 2: Multivariate Analysis Techniques in Metabolomics

Technique Type Primary Use Key Feature
Principal Component Analysis (PCA) Unsupervised Exploratory analysis, outlier detection, visualization of data structure. nih.govnumberanalytics.com Reduces dimensionality by identifying directions of maximum variance in the data without reference to class labels. metwarebio.com
Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) Supervised Biomarker identification, maximizing separation between predefined groups. metwarebio.comsartorius.com Separates data variation into components that are predictive of class membership and those that are orthogonal (uncorrelated). metwarebio.comrdrr.io

Molecular and Cellular Biological Studies of Armillaripin

Investigation of Biological Impact on Cellular Systems

Research into Armillaripin has revealed its involvement in fundamental cellular processes, including signaling cascades and metabolic networks.

Metabolomic studies have implicated this compound in the modulation of key cellular signaling pathways. frontiersin.org In studies involving animal models of colorectal cancer, this compound was identified as one of several differential metabolites involved in the sphingolipid signaling pathway. frontiersin.orgnih.gov This pathway is crucial for regulating diverse cellular processes, and its components, like ceramides (B1148491) and sphingosine-1-phosphate, are key signaling molecules. jssuni.edu.in Further research suggests this compound has a regulatory effect on metabolites such as ceramide that are known to affect vascular endothelial integrity through the sphingolipid metabolism pathway. sciengine.com The involvement of this compound in cell signaling is a recognized aspect of its biological activity. foodb.ca

This compound has been shown to influence several critical metabolic pathways. frontiersin.org One of the most significant is its association with the central carbon metabolism in cancer. frontiersin.orgnih.gov Cancer cells reprogram their metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle, to support rapid proliferation and biomass generation, a phenomenon that includes the Warburg effect. genome.jpgenome.jp Metabolomic analyses have consistently linked this compound to alterations in this central metabolic network in the context of cancer models. frontiersin.orgnih.govtandfonline.com

Additionally, this compound is associated with choline (B1196258) metabolism. frontiersin.orgnih.gov Aberrant choline metabolism is recognized as a feature of oncogenesis, with its intermediates acting as biomarkers in the progression of various cancers. mdpi.com Studies have identified choline metabolism in cancer as a significantly enriched pathway for differential metabolites that include this compound. mdpi.comnih.gov

Table 1: Investigated Biological Pathways Associated with this compound

Pathway Category Specific Pathway Research Context Source(s)
Cellular Signaling Sphingolipid Signaling Pathway Colorectal Cancer Models frontiersin.orgnih.govsciengine.com
Metabolic Processes Central Carbon Metabolism in Cancer Colorectal Cancer, Tourette Syndrome-Like Models frontiersin.orgnih.govtandfonline.com
Choline Metabolism in Cancer Colorectal Cancer, Cattle Nutrition Studies frontiersin.orgnih.govmdpi.comnih.gov
Glycerophospholipid Metabolism Cattle Nutrition, Non-alcoholic fatty liver disease mdpi.comijgah.com
Ferroptosis Colorectal Cancer Models frontiersin.orgnih.gov

Modulation of Specific Cellular Signaling Pathways (e.g., Sphingolipid Signaling Pathway)

Interactions with Host-Associated Microbiota

The interplay between natural compounds, the host, and the resident microbiota is a critical area of research. Studies show that the gut microbiota can significantly influence the metabolic fate and activity of this compound.

The composition of the gut microbiota can influence the serum levels of this compound. frontiersin.orgnih.gov In studies on colorectal tumor-bearing mice, a state of gut microbiota dysbiosis was observed, characterized by significant differences in the diversity and abundance of major phyla compared to healthy controls. nih.govresearchgate.net Specifically, the abundance of Firmicutes and Deferribacteres was noted to be higher in healthy mice, while Bacteroidetes showed lower abundance. frontiersin.org The presence of a tumor was found to induce dysbiosis that may affect the absorption and metabolism of compounds including this compound. nih.govresearchgate.net Correcting the gut microbiota dysbiosis in these models, leading to a healthier intestinal microenvironment, was associated with a better therapeutic outcome and altered metabolite levels. researchgate.netfrontiersin.org For instance, treatment could increase the abundance of genera such as Roseburia, Turicibacter, and Flexispira. frontiersin.org This suggests that the functional capacity of the gut microbiome is a key determinant in the metabolism of this compound. frontiersin.org

Gut microbiota dysbiosis has a direct impact on the host's serum metabolome, including the concentration of this compound. frontiersin.orgnih.gov In colorectal cancer models, tumor-induced dysbiosis of gut bacteria was linked to significantly decreased serum levels of this compound. frontiersin.orgnih.gov When comparing mice with healthy microbiota to those with tumor-induced dysbiosis, the former group exhibited higher levels of serum metabolites related to the administered compounds, including this compound. frontiersin.orgnih.gov This indicates that the gut microbiota could be a critical factor influencing the absorption and metabolism of this compound, and that a dysbiotic state diminishes its presence in the host's circulatory system. frontiersin.orgnih.gov

Alterations in Microbial Community Composition and Functional Capacities

Mechanistic Research on Regulated Cell Death Pathways

Regulated cell death (RCD) is a genetically controlled process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. frontiersin.orgmednexus.org RCD encompasses multiple distinct mechanisms, including apoptosis, necroptosis, and ferroptosis. frontiersin.org

Metabolic pathway analysis in colorectal cancer studies has shown that differential metabolites, including this compound, are involved in pathways that include ferroptosis. frontiersin.orgnih.gov Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. mednexus.org While the precise molecular mechanism of this compound's action is still under investigation, its association with metabolic pathways that converge on ferroptosis points towards a potential role in this form of regulated cell death. frontiersin.orgnih.gov

Exploring the Role in Ferroptosis Mechanisms

Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels. mdpi.comfrontiersin.orgnih.gov The core mechanism involves the failure of antioxidant defense systems, most notably the glutathione (B108866) (GSH)-dependent enzyme glutathione peroxidase 4 (GPX4). frontiersin.orgfrontiersin.orgnih.gov GPX4 is uniquely capable of reducing phospholipid hydroperoxides within cellular membranes, thereby preventing the propagation of lipid peroxidation. mdpi.comfrontiersin.orgnih.gov Inhibition of GPX4 activity, either directly by compounds like RSL3 or indirectly by depleting its cofactor GSH, leads to an overwhelming accumulation of lipid reactive oxygen species (ROS), culminating in cell death. nih.govmdpi.com

Direct experimental studies exclusively focused on this compound's mechanistic role in ferroptosis are still emerging. However, significant evidence pointing to its involvement comes from metabolomic studies of complex herbal formulations. In research on the Fufangchangtai (FFCT) formula for treating colorectal cancer, this compound was identified as one of several key differential metabolites. frontiersin.orgnih.gov Pathway analysis of these metabolites revealed their association with various biological processes, including ferroptosis. nih.gov This suggests that this compound may contribute to the therapeutic effects of FFCT by modulating this specific cell death pathway. The study noted that in tumor-bearing mice, serum levels of this compound were significantly decreased, indicating that the tumor microenvironment might alter its metabolism and bioavailability. frontiersin.orgnih.govfrontiersin.org

While the precise molecular targets of this compound within the ferroptosis pathway have yet to be elucidated, its identification in this context provides a strong rationale for further investigation into its potential effects on core ferroptotic regulators like GPX4, system Xc⁻, and iron metabolism.

Analysis of Other Non-Apoptotic Cell Death Modulations

Beyond ferroptosis, several other forms of regulated non-apoptotic cell death exist, including necroptosis, pyroptosis, and autophagy-dependent cell death. nih.govfrontiersin.orgmdpi.com These pathways provide alternative routes to eliminate damaged or malignant cells, particularly when apoptosis is inhibited, a common occurrence in cancer. frontiersin.org

Currently, there is a lack of direct scientific evidence from studies specifically investigating the role of this compound in modulating these other non-apoptotic cell death pathways. Searches for direct links between this compound and necroptosis or pyroptosis have not yielded dedicated studies. However, some indirect observations warrant mention. For instance, studies on other natural products have shown that compounds with similar structural motifs, such as an α,β-unsaturated aldehyde, may induce features of necroptosis. db-thueringen.de Additionally, in an intervention study using the Huanglian Jiedu Decoction (HLJDD) to treat a traditional Chinese medicine syndrome, changes in the levels of inflammatory factors associated with necroptosis and pyroptosis, such as TNF-α, were observed alongside changes in this compound levels. frontiersin.org Nevertheless, these studies did not establish a direct causative role for this compound in modulating these pathways. Therefore, the capacity of this compound to influence non-apoptotic cell death mechanisms other than ferroptosis remains an open area for future research.

Structure-Activity Relationship (SAR) Investigations for this compound and Analogues

This compound is a member of the melleolide family, a class of sesquiterpene aryl esters isolated from fungi of the genus Armillaria. frontiersin.orgresearchgate.net These compounds are hybrid molecules composed of a protoilludane sesquiterpene alcohol esterified with an orsellinic acid derivative. nih.gov Investigations into the structure-activity relationships (SAR) of melleolides have revealed that different structural features are crucial for their various biological activities, such as cytotoxic and antimicrobial effects. researchgate.netnih.govresearchgate.net

A key finding is that the SAR for cytotoxic activity and antifungal activity are dissimilar. nih.gov For antifungal activity against various Aspergillus and Penicillium species, the presence of a Δ²,⁴-double bond within the protoilludene moiety was identified as a critical structural feature. nih.gov

In contrast, preliminary SAR data for cytotoxicity against cancer cell lines suggest the importance of other parts of the molecule. The aldehyde group at the C-1 position of the protoilludane core has been implicated as being critical for the cytotoxic effects of this compound class. Further research is necessary to fully elucidate the molecular and pharmacological mechanisms and the relationship between the structure and function of this compound and its analogues. researchgate.netresearchgate.net The isolation of various melleolide analogues, such as 4-O-methylmelleolide, provides opportunities for comparative studies to pinpoint the exact structural determinants for specific biological outcomes. researchgate.net

Table of Mentioned Compounds

Compound Name Class Source Organism (Typical)
This compound Melleolide (Sesquiterpene Aryl Ester) Armillaria mellea
4-O-Methylmelleolide Melleolide (Sesquiterpene Aryl Ester) Armillaria mellea
Armillarin Melleolide (Sesquiterpene Aryl Ester) Armillaria mellea
Orsellinic acid Aromatic polyketide Armillaria mellea / Other Fungi
Matrine (B1676216) Alkaloid Sophora flavescens

Research Methodologies and Model Systems in Armillaripin Investigations

In Vitro Cell-Based Assays for Biological Activity Screening

Initial investigations into the biological relevance of Armillaripin often employ in vitro cell-based assays, which are essential for high-throughput screening and preliminary efficacy studies. oncotarget.com These assays utilize cultured cells to assess the compound's effects in a controlled environment, offering insights into its potential as a bioactive molecule.

One key application of these assays in this compound research has been in the context of oncology, particularly colorectal cancer (CRC). A metabolomics study utilized a panel of six CRC cell lines representing different stages of the disease (classified by the Dukes staging system) to identify metabolic changes associated with cancer progression. innovareacademics.in In this study, liquid chromatography-mass spectrometry (LC-MS) was used for metabolic profiling, which revealed that this compound was among 24 metabolites that were significantly different across the CRC stages. innovareacademics.in Specifically, its expression was notably upregulated in the more advanced stages (B, C, and D) compared to Stage A. innovareacademics.in

Commonly used cell-based assays for screening compounds like this compound include:

Cell Viability and Proliferation Assays: To determine the effect of the compound on cancer cell growth.

Cell Invasion Assays: To evaluate the compound's impact on the ability of cancer cells to migrate and invade surrounding tissues, often using systems like the Boyden Chamber. nih.gov

High-Content Screening (HCS): This automated fluorescence microscopy-based approach allows for the simultaneous measurement of multiple cellular parameters, providing a detailed view of the compound's phenotypic effects. nih.gov

Table 1: Colorectal Cancer Cell Lines Used in Metabolomic Profiling Identifying this compound

Cell LineDukes' Stage Classification
SW 1116A
HT 29B
SW 480B
HCT 15C
DLD-1C
HCT 116D
Data sourced from a study on the metabolites profile of colorectal cancer cells at different stages. innovareacademics.in

Advanced In Vivo Model Systems for Efficacy Studies (e.g., Murine Models for Gut Microbiota Interactions)

To understand the effects of this compound within a complex living organism, researchers turn to in vivo models, with murine (mouse) models being the most common. nih.govnih.gov These models are crucial for studying pharmacokinetics, efficacy, and systemic effects that cannot be replicated in vitro. frontiersin.org

A significant area of in vivo research related to this compound involves its interaction with the gut microbiota in the context of colorectal cancer. frontiersin.orgdntb.gov.ua A study using CT26 tumor-bearing mice investigated how the gut microbiota influences the serum metabolome when treated with Fufangchangtai (FFCT), a traditional Chinese medicine prescription. frontiersin.orgdntb.gov.ua

Key findings from this murine model include:

Metabolite Level Alterations: The levels of this compound, along with other compounds like matrine (B1676216) and isogingerenone B, were found to be significantly decreased in tumor-bearing mice. frontiersin.orgdntb.gov.ua

Gut Microbiota Influence: The study indicated that tumor-induced dysbiosis (imbalance) of gut bacteria may affect the absorption and metabolism of compounds like this compound. dntb.gov.ua This was further supported by fecal microbiota transplantation experiments, which showed that the gut microbiota could be a singular factor affecting the metabolism of the FFCT prescription. dntb.gov.ua

Methodology: The research utilized 16s RNA sequencing to analyze the bacterial microbiota in stool samples and liquid chromatography-mass spectrometry (LC/MS) for serum metabolomics. frontiersin.orgdntb.gov.ua

These findings highlight the importance of the gut microbiome in modulating the availability and activity of natural compounds, a factor that can only be assessed in an in vivo setting.

Organoid Models for Replicating Tissue-Specific Responses and Interactions

Organoid models represent a cutting-edge 3D culture system that bridges the gap between traditional 2D cell culture and in vivo models. mdpi.comnih.gov Organoids are self-assembling, three-dimensional structures grown from stem cells that mimic the architecture and function of native organs. mdpi.comfrontiersin.org Patient-derived organoids (PDOs), which are grown from a patient's own tissue (including tumors), are particularly valuable in cancer research as they retain the genetic and phenotypic characteristics of the original tumor. mdpi.comvhio.net

While specific studies focusing on the interaction between this compound and organoid models are not yet prominent, this technology offers a powerful platform for future research. For a compound like this compound, which has been identified in the context of colorectal cancer, PDOs derived from CRC patients would allow for:

Personalized Efficacy Testing: Assessing the response of an individual's tumor organoids to this compound, helping to predict clinical outcomes. frontiersin.orgvhio.net

Tissue-Specific Response: Studying the direct effects of the compound on human intestinal or tumor tissue in a highly controlled yet physiologically relevant environment. mdpi.com

Mechanism of Action Studies: Investigating how this compound affects cell signaling, growth, and invasion within a complex, tissue-like structure. nih.gov

The use of organoid co-culture models, which can incorporate immune cells or endothelial cells, could further elucidate the compound's interactions within the tumor microenvironment. mdpi.com

Computational Biology and Systems Pharmacology Approaches

Computational and systems biology approaches are increasingly used to analyze complex biological data, predict molecular interactions, and understand the mechanisms of action of natural compounds. institut-curie.orgccia.org.aufrontiersin.org These in silico methods are instrumental in prioritizing experimental research and generating new hypotheses. nih.govnih.gov

Network pharmacology is an approach that investigates the complex interactions between drug components, their protein targets, and the biological networks underlying a disease. frontiersin.orgmdpi.com This "network target, multi-component" strategy is a shift from the traditional "one drug, one target" model and is well-suited for studying natural products. mdpi.com

In the context of this compound, network pharmacology can be used to:

Predict Protein Targets: Identify potential protein targets of this compound by mining databases for drug-target interactions and chemical similarity.

Map Biological Pathways: Construct networks that link these protein targets to specific signaling pathways, such as those involved in cancer progression like the PI3K-Akt pathway. researchgate.netdovepress.com

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein). nih.govscielo.br This method is crucial for visualizing and quantifying the interaction at a molecular level.

The process involves:

Protein and Ligand Preparation: Obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand, this compound. nih.gov

Docking Simulation: Using specialized software to fit the ligand into the binding site of the protein, calculating a "docking score" that represents the binding energy. scielo.br

Analysis: Visualizing the resulting complex to identify key interactions, such as hydrogen bonds, that stabilize the binding. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time, providing a more dynamic view of the interaction. nih.gov While specific molecular docking studies for this compound were not detailed in the search results, this standard computational method would be a primary tool to validate targets predicted by network pharmacology. dovepress.com

Protein-protein interactions are fundamental to nearly all cellular processes. ebi.ac.uk PPI network analysis is a method used to map the complex web of interactions between proteins. frontiersin.org In the study of a compound like this compound, once potential protein targets are identified, a PPI network is constructed to understand how these targets function collectively. chemrxiv.org

This analysis helps to:

Identify Key Hubs: Pinpoint highly connected proteins (hub-genes) within the network that may play a critical regulatory role and serve as potent therapeutic targets. brieflands.comresearchgate.net

Elucidate Functional Modules: Identify clusters of interacting proteins that are involved in specific biological functions or pathways. brieflands.com

Understand Disease Mechanisms: Reveal how the perturbation of these targets by this compound could impact cellular signaling and contribute to its therapeutic effect. ebi.ac.uk

This approach provides a systems-level understanding of a compound's mechanism of action, moving beyond single-target analysis to a more holistic view of its biological impact. chemrxiv.org

Emerging Research Directions and Future Perspectives for Armillaripin

Discovery and Characterization of Novel Armillaripin Derivatives and Their Bioactivity

The quest for novel bioactive compounds has led researchers to explore the chemical diversity of natural products. This compound, a protoilludane-type sesquiterpenoid aromatic ester isolated from the mycelium of Armillaria mellea, serves as a scaffold for the discovery of new derivatives with potentially enhanced or novel biological activities. frontiersin.org Fungi, particularly from the genus Armillaria, are known to produce a wide array of sesquiterpenoid aryl esters, often as complex mixtures. researchgate.net This natural diversity provides a rich source for the isolation and characterization of new this compound-related compounds.

Recent studies have focused on isolating and elucidating the structures of new sesquiterpene aryl esters from Armillaria mellea. Through detailed spectroscopic analysis, novel compounds are identified and subsequently evaluated for their biological activities, such as cytotoxicity against various cancer cell lines. researchgate.net For instance, some isolated derivatives have shown inhibitory effects on cancer cell migration and invasion without exhibiting significant cellular toxicity, suggesting a potential for developing targeted anticancer therapies. nih.gov The exploration of different fungal strains and the use of co-culture techniques, where Armillaria is grown with other microorganisms, have also led to the discovery of new derivatives with unique bioactivities, such as weak acetylcholinesterase inhibition. mdpi.com

The process of discovering novel derivatives often involves a bioactivity-guided approach, where extracts from the producing organism are tested for specific biological effects. researchgate.net This is followed by the isolation and structural determination of the active components. Structure-activity relationship (SAR) studies are then conducted to understand how chemical modifications to the this compound scaffold influence its bioactivity. nih.gov These studies are crucial for the rational design of new analogues with improved therapeutic potential. nih.gov

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms in Fungal Producers

Research in this area focuses on identifying the specific genes and enzymes responsible for the synthesis of the protoilludane sesquiterpene backbone and the aromatic moiety, as well as the esterification process that links them. Transcriptomic profiling, such as RNA-sequencing, has been employed to study gene expression in Armillaria species, providing insights into the genetic background and regulation of melleolide biosynthesis. researchgate.net This knowledge can facilitate the discovery of previously unknown enzymes involved in the pathway.

Furthermore, the regulation of this compound production in its fungal producers is a complex process influenced by various factors, including culture conditions and interactions with other organisms. researchgate.netmdpi.com Studies have shown that the production of certain derivatives can be significantly enhanced by supplementing the culture medium with specific additives, highlighting the role of environmental cues in regulating biosynthesis. researchgate.net Elucidating the molecular mechanisms that govern the expression of biosynthetic genes will be crucial for developing strategies to overproduce this compound or its derivatives through metabolic engineering. nih.gov

Exploration of Ecological Roles and Inter-Species Communication Mediated by this compound

Natural products like this compound are not just random metabolites; they often play crucial roles in the producing organism's interactions with its environment. wikipedia.org Armillaria species are well-known as plant pathogens, causing root rot in a variety of trees and crops. researchgate.net The sesquiterpenoid aryl esters they produce are thought to be involved in these pathogenic interactions, potentially acting as virulence factors.

Research is beginning to explore the ecological functions of this compound and related compounds. These molecules may be involved in inter-species communication, acting as signals or defense compounds against other microorganisms or host plants. wikipedia.orgnih.gov The production of these compounds could be a strategy for Armillaria to outcompete other fungi and bacteria in its ecological niche. Understanding these roles can provide insights into the complex chemical ecology of fungal-plant and fungal-fungal interactions. nih.gov

The study of interspecies communication mediated by natural products is a rapidly growing field. wikipedia.org It is plausible that this compound could act as a kairomone, a semiochemical that benefits a receiving species at the expense of the emitter, or a synomone, which is mutually beneficial. wikipedia.org Investigating how this compound influences the behavior and physiology of other organisms in its environment will shed light on its natural function and may reveal new applications.

Application of Advanced Omics Technologies (e.g., Metagenomics, Proteogenomics) in Complex Biological Systems

The advent of "omics" technologies has revolutionized the study of natural products. nih.gov These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular landscape of an organism. frontiersin.org In the context of this compound research, these technologies are invaluable for uncovering novel derivatives, understanding biosynthetic pathways, and exploring ecological roles.

Metagenomics, the study of genetic material recovered directly from environmental samples, offers a powerful tool for accessing the biosynthetic potential of unculturable microorganisms. nih.gov This is particularly relevant for fungi, as many species are difficult to grow in the laboratory. frontiersin.org By sequencing the DNA from a complex microbial community, researchers can identify novel BGCs that may encode for new this compound-like compounds. researchgate.net

Proteogenomics, which integrates proteomic data with genomic information, can help to identify the specific enzymes produced from the BGCs and confirm their role in the biosynthesis of this compound. dntb.gov.uamdpi.com This approach can also reveal post-translational modifications of biosynthetic enzymes, which can be crucial for their activity and regulation. The integration of multiple omics datasets provides a more comprehensive understanding of the complex biological systems involved in this compound production and function. nih.gov

Integration of Artificial Intelligence and Machine Learning in Natural Product Discovery and Mechanistic Prediction

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to drug discovery and natural product research, offering the potential to accelerate the identification of new compounds and predict their biological activities. mednexus.orgfrontiersin.org These computational tools can analyze vast datasets, including genomic and metabolomic data, to identify patterns and make predictions that would be difficult or impossible for humans to discern. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Armillaripin, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis should follow documented procedures with precise stoichiometric ratios and reaction conditions (e.g., solvent, temperature, catalysts). Characterization requires NMR, HPLC, and mass spectrometry to confirm purity and structural integrity. For reproducibility, document all deviations from published protocols and include raw spectral data in supplementary materials .
  • Key Considerations : Validate synthetic intermediates using comparative spectral data from literature. For novel derivatives, provide elemental analysis and chromatographic purity ≥95% .

Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer : Conduct a systematic review of experimental conditions (e.g., cell lines, assay protocols, dosages). Use meta-analysis tools to identify confounding variables (e.g., solvent effects, incubation time). Replicate critical experiments under standardized conditions and report statistical significance (p < 0.05 with confidence intervals) .
  • Key Considerations : Cross-reference bioactivity data with structural analogs to isolate this compound-specific effects. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s proposed mechanism of action?

  • Methodological Answer : Combine orthogonal assays (e.g., enzyme inhibition, gene expression profiling, molecular docking) to validate mechanistic hypotheses. Use knockout cell lines or competitive inhibitors to isolate target interactions. For conflicting data, apply Bayesian statistical models to weigh evidence strength .
  • Key Considerations : Publish negative results to avoid publication bias. Include dose-response curves and time-course studies to confirm causality .

Q. How can researchers design studies to explore structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer : Employ combinatorial chemistry or fragment-based design to generate analogs. Prioritize derivatives with modified functional groups (e.g., hydroxyl, methyl) and test against a panel of assays. Use multivariate regression to correlate structural features with activity .
  • Key Considerations : Validate SAR models with external datasets. Include crystallographic data or molecular dynamics simulations to explain binding modes .

Methodological and Reporting Guidelines

Q. What are the best practices for documenting this compound research to meet journal standards?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Experimental Section : Detail synthetic procedures for ≤5 compounds in the main text; others in supplementary files. Include reaction yields, solvent purity, and instrumentation specifications .
  • Data Presentation : Use tables for comparative bioactivity data (IC50, EC50) and figures for mechanistic models. Avoid redundant descriptions of tabulated results .
    • Key Considerations : Adhere to the metric system for measurements (e.g., nM, µM) and report numerical precision aligned with instrument capabilities (e.g., ±0.1 mg) .

Q. How can researchers critically evaluate the quality of existing literature on this compound?

  • Methodological Answer : Assess primary vs. secondary sources using criteria from :

  • Primary Sources : Peer-reviewed articles with full experimental details.
  • Secondary Sources : Reviews or patents (use cautiously due to potential bias).
  • Gaps : Identify conflicting conclusions or understudied endpoints (e.g., pharmacokinetics) .
    • Key Considerations : Use citation management tools to track references and avoid over-reliance on low-impact journals .

Data Validation and Ethical Compliance

Q. What statistical approaches are recommended for validating this compound’s in vivo efficacy data?

  • Methodological Answer : Use power analysis to determine sample size adequacy. Apply ANOVA for multi-group comparisons and post-hoc tests (e.g., Tukey’s) for pairwise analysis. For non-normal distributions, use non-parametric tests (Mann-Whitney U) .
  • Key Considerations : Pre-register animal studies to comply with ethical guidelines. Report attrition rates and exclusion criteria transparently .

Q. How should researchers handle non-reproducible results in this compound studies?

  • Methodological Answer : Audit lab protocols for consistency (e.g., reagent batches, equipment calibration). Collaborate with independent labs for cross-validation. Publish methodological caveats in open-access platforms to alert the community .
  • Key Considerations : Use version-controlled electronic lab notebooks to track procedural changes .

Tables for Comparative Analysis

Parameter Recommended Standard Common Pitfalls Reference
Purity (HPLC)≥95%Inadequate column calibration
Bioactivity ReportingIC50 with 95% CIOmitting dose-response curves
Spectral DataFull NMR shifts (δ ppm)Overlapping peaks not resolved
Statistical Significancep < 0.05 with Bonferroni correctionUncorrected multiple comparisons

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.